Cas no 1428776-48-0 (tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate)

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate structure
1428776-48-0 structure
商品名:tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
CAS番号:1428776-48-0
MF:C10H18F2N2O2
メガワット:236.26
MDL:MFCD30803619
CID:5096515
PubChem ID:89456557

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
    • 1-Pyrrolidinecarboxylic acid, 3-amino-4-(difluoromethyl)-, 1,1-dimethylethyl ester, (3R,4S)-rel-
    • SCHEMBL14800538
    • tert-butyltrans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
    • AKOS040811403
    • 1822863-94-4
    • tert-butyl 3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
    • 1428776-48-0
    • MDL: MFCD30803619
    • インチ: 1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3/t6-,7-/m0/s1
    • InChIKey: IHBPOBJSXPGYRH-BQBZGAKWSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@H](C(F)F)[C@@H](N)C1

計算された属性

  • せいみつぶんしりょう: 236.13363415g/mol
  • どういたいしつりょう: 236.13363415g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 55.6Ų

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D633928-500MG
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
1428776-48-0 97%
500mg
$455 2024-07-21
eNovation Chemicals LLC
D633928-10G
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
1428776-48-0 97%
10g
$4815 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2239-250MG
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
1428776-48-0 97%
250MG
¥ 2,052.00 2023-04-04
abcr
AB535688-500 mg
t-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate; .
1428776-48-0
500MG
€923.60 2023-04-14
abcr
AB535688-1 g
t-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate; .
1428776-48-0
1g
€1,362.20 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2239-100MG
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
1428776-48-0 97%
100MG
¥ 1,280.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2239-500MG
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
1428776-48-0 97%
500MG
¥ 3,418.00 2023-04-04
Chemenu
CM673940-250mg
tert-butyltrans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
1428776-48-0 97%
250mg
$373 2023-01-02
Chemenu
CM673940-10g
tert-butyltrans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
1428776-48-0 97%
10g
$4656 2023-01-02
eNovation Chemicals LLC
D633928-5G
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
1428776-48-0 97%
5g
$2730 2024-07-21

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate 関連文献

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylateに関する追加情報

Tert-Butyl Trans-3-Amino-4-(Difluoromethyl)Pyrrolidine-1-Carboxylate: A Comprehensive Overview

The tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate (CAS No. 1428776-48-0) is a structurally complex organic compound with significant potential in medicinal chemistry and pharmacological research. This compound belongs to the pyrrolidine carboxylate class, characterized by its central five-membered heterocyclic ring (pyrrolidine) substituted with distinct functional groups. The trans configuration of the amino group at position 3 and the difluoromethyl substituent at position 4 impart unique physicochemical properties, making it an attractive scaffold for designing bioactive molecules.

In recent years, compounds bearing difluoromethyl groups have gained attention due to their ability to enhance metabolic stability and improve pharmacokinetic profiles. The presence of this fluorinated moiety in the trans-3-amino-substituted pyrrolidine framework suggests that this compound may exhibit favorable drug-like characteristics, such as prolonged half-life and reduced susceptibility to enzymatic degradation. Structural analysis reveals that the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is commonly employed in synthetic chemistry to stabilize reactive intermediates during multi-step synthesis processes.

Synthetic approaches to prepare this compound typically involve nucleophilic substitution strategies on fluorinated pyrrolidines. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthesis pathway using a palladium-catalyzed cross-coupling reaction between a fluorinated pyrrolidine derivative and tert-butyl bromoacetate under mild conditions. This method highlights advancements in transition-metal catalysis for constructing chiral centers with high stereochemical control, a critical factor for pharmaceutical applications where enantiopurity is essential.

Bioactivity investigations indicate that derivatives of this compound may modulate GABAergic neurotransmission pathways. Preclinical data from a 2022 research article in ACS Chemical Neuroscience revealed that analogous structures showed selective agonist activity at GABAA receptor subtypes, suggesting potential utility in treating anxiety disorders or epilepsy. The difluoromethyl substituent's electronic effects likely contribute to receptor binding affinity by optimizing hydrophobic interactions while maintaining optimal lipophilicity.

In drug discovery programs targeting protein kinase inhibitors, this compound's structural features align with emerging trends emphasizing fluorine incorporation for enhancing target selectivity. A 2023 publication in Nature Communications described how difluoromethyl groups can modulate hydrogen bonding patterns without compromising metabolic stability—a property this compound exhibits through its 4-position substitution. The combination of primary amine functionality (N-amino) and sterically hindered N-difluoromethyl substituents creates a unique pharmacophore capable of interacting with enzyme active sites through both electrostatic and hydrophobic mechanisms.

Preliminary structure-activity relationship (SAR) studies on related compounds suggest that the spatial arrangement of substituents plays a decisive role in biological efficacy. The cis/trans isomerism at positions 3 and 4 creates distinct stereoisomers with varying bioavailability. Computational modeling using density functional theory (DFT) indicates that the trans-difluoromethylamine-pyrrolidine backbone maintains optimal conformational flexibility while avoiding steric hindrance that could limit receptor binding.

Clinical translation potential remains under active exploration due to its promising preclinical profile. Recent advances in prodrug design have identified similar esterified amine structures as effective carriers for delivering bioactive payloads across biological membranes. The tert-butyl ester's susceptibility to enzymatic hydrolysis suggests it could serve as a prodrug form releasing the active pyrrolidine amine upon metabolic activation—a strategy successfully applied in antiviral drug development programs reported in Bioorganic & Medicinal Chemistry Letters (Q1 2023).

Spectroscopic characterization confirms its purity and structural integrity through NMR spectroscopy: The ^1H NMR spectrum exhibits characteristic signals at δ 1.5–1.9 ppm corresponding to the pyrrolidine ring protons, while δ 5.8–6.2 ppm arises from the trans-configured difluoromethylene group's geminal coupling pattern observed via ^19F NMS analysis. Crystallographic studies published in Acta Crystallographica Section C (June 2023) revealed an intramolecular hydrogen bond network between the amino group and carboxylate ester, which stabilizes its conformational preferences critical for biological activity.

In vivo pharmacokinetic evaluations conducted on murine models demonstrated moderate solubility improvement compared to non-fluorinated analogs, attributed to the difluoromethyl group's ability to form microsolvated complexes within aqueous environments. This property was validated through molecular dynamics simulations showing enhanced water molecule coordination around position 4 substitutions when compared with monofluoro or non-fluoro counterparts—findings corroborated by recent work published in Journal of Pharmaceutical Sciences (October 2023).

The synthetic utility of this compound extends beyond direct pharmaceutical applications into materials science domains where chiral building blocks are essential for asymmetric catalysis systems. Its rigid structure makes it suitable as a ligand component for organocatalysts targeting enantioselective Michael addition reactions—a methodology highlighted in Angewandte Chemie International Edition (March 2024) as providing up to 98% ee values under optimized conditions.

Toxicological assessments based on analogous compounds suggest low acute toxicity profiles when administered within therapeutic ranges (<5 mg/kg). However, further investigations are required into long-term effects due to potential off-target interactions involving cytochrome P450 enzymes—a concern raised by researchers at Stanford University School of Medicine regarding structurally similar fluorinated nitrogen-containing compounds (published July 2023).

Innovative applications are emerging in targeted drug delivery systems leveraging its dual functionalization capacity: The amino group can be conjugated with targeting ligands via click chemistry while retaining the difluoromethyl moiety's pharmacodynamic properties during nanoparticle encapsulation processes described in Advanced Drug Delivery Reviews (November 2023). Such versatility positions it favorably as a platform molecule for next-generation therapeutics requiring both specificity and metabolic resilience.

Ongoing research focuses on optimizing its synthetic route using continuous flow methodologies reported in Green Chemistry (May 2024). By integrating microwave-assisted synthesis with real-time monitoring systems, researchers achieved >95% yield improvements over traditional batch methods while minimizing solvent usage—a critical advancement aligning with current sustainability initiatives driving modern pharmaceutical manufacturing practices.

Surface plasmon resonance studies comparing binding affinities across different receptors demonstrate nanomolar IC50 values against several kinases involved in oncogenic signaling pathways—results presented at the recent American Chemical Society National Meeting (April 2024). These findings underscore its potential role as an inhibitor lead candidate requiring further optimization through fragment-based drug design approaches currently being explored by multiple academic laboratories worldwide.

Nuclear magnetic resonance studies conducted under physiological conditions reveal dynamic conformational changes between solid-state and solution-phase environments—data published last quarter showing up to a two-fold increase in ligand-receptor interaction efficiency when solvated compared to crystalline forms studied previously. This phenomenon has sparked interest among medicinal chemists seeking molecules capable of adapting their three-dimensional structures upon entering biological systems without compromising stability.

The compound's unique combination of structural features places it at an intersection between traditional medicinal chemistry principles and modern computational drug design methodologies. Its incorporation into virtual screening libraries has already identified several promising binding poses against understudied protein targets such as histone deacetylases—a discovery pathway detailed in Scientific Reports' December issue outlining how such hybrid scaffolds enable exploration of previously inaccessible chemical space regions critical for developing novel therapeutic agents.

Tert-Butyl Trans-3-Amino-4-(Difluoromethyl)Pyrrolidine-1-Carboxylate: Structural Insights & Pharmacological Potential

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1428776-48-0)tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
A1061179
清らかである:99%/99%
はかる:500mg/1g
価格 ($):472.0/698.0